N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound combines a benzyl group with a quinazoline moiety and a thioacetamide group, making it an interesting subject for various chemical and biological studies. Its diverse applications span drug discovery, material science, and medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified under the category of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The specific compound N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide can be identified by its CAS number 422532-83-0, and it is available through various chemical suppliers for research purposes .
The molecular formula of N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide is , with a molecular weight of approximately 372.50 g/mol. The compound features a quinazoline ring system attached to a benzyl group via a sulfur atom linked to an acetamide functional group.
N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide is known to undergo various chemical reactions:
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity. For instance, quinazoline derivatives have shown potential in inhibiting α-glucosidase, which is relevant in managing diabetes .
In vitro studies have demonstrated that these compounds can influence metabolic pathways by altering enzyme activity, leading to significant biological effects such as anti-inflammatory or anti-tumor activities.
N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide typically appears as a solid at room temperature. Specific melting points and solubility characteristics depend on the purity and specific formulation of the compound.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur in its structure. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
N-benzyl-2-(quinazolin-4-ylsulfanyl)acetamide has multiple applications in scientific research:
Quinazoline derivatives have been integral to medicinal chemistry since their first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [2] [9]. The scaffold gained prominence in the 20th century with the development of antifolate agents. Notably, 4(3H)-quinazolinones became privileged structures due to their diverse bioactivities, including anticancer, antimicrobial, and antimalarial effects [2] [9]. The structural flexibility of quinazoline allows substitutions at C2, N3, and C4 positions, enabling targeted drug design. For example, 2-phenylquinazolin-4(3H)-one derivatives exhibit potent tyrosine kinase inhibition, forming the basis of EGFR-targeting anticancer drugs [5] [9]. This historical trajectory underscores the scaffold’s adaptability in addressing evolving therapeutic challenges.
Sulfanyl-acetamide (–S–CH₂–C=O–NH–) motifs have emerged as versatile bioisosteres in drug design due to their:
Phenoxy-acetamide derivatives demonstrated herbicidal and anti-inflammatory activities, inspiring their hybridization with nitrogen heterocycles [7]. Incorporating sulfanyl-acetamide into quinazoline (e.g., N-benzyl-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide) significantly improved anticancer potency against melanoma (LOX IMVI) and leukemia (SR) cell lines [6]. This evolution reflects strategic molecular hybridization to overcome limitations of parent scaffolds.
The fusion of quinazoline with N-benzyl-sulfanylacetamide creates multifunctional hybrids with synergistic pharmacological effects:
For instance, N-(3-fluorobenzyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide showed 90% growth inhibition in NCI-60 cancer panels, validating the hybrid’s efficacy [6]. This synergy enables activity against resistant pathogens and malignancies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1